Antimony sulfate
Overview
Description
Antimony sulfate, with the chemical formula Sb₂(SO₄)₃, is a hygroscopic salt formed by reacting antimony or its compounds with hot sulfuric acid. It is a white crystalline solid that is soluble in acids and hydrolyzes in water. This compound is used in various industrial applications, including the doping of semiconductors, the production of explosives and fireworks, and the coating of anodes in electrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Antimony sulfate can be synthesized through the reaction of antimony trioxide (Sb₂O₃) with concentrated sulfuric acid (H₂SO₄) at elevated temperatures. The reaction is as follows: [ \text{Sb}_2\text{O}_3 + 3 \text{H}_2\text{SO}_4 \rightarrow \text{Sb}_2(\text{SO}_4)_3 + 3 \text{H}_2\text{O} ] Alternatively, elemental antimony can react with concentrated sulfuric acid to produce this compound: [ 2 \text{Sb} + 6 \text{H}_2\text{SO}_4 \rightarrow \text{Sb}_2(\text{SO}_4)_3 + 3 \text{SO}_2 + 6 \text{H}_2\text{O} ] The concentration of sulfuric acid is crucial, as lower concentrations may lead to the formation of basic antimony oxides, while higher concentrations can produce antimony pyrosulfate .
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting antimony trioxide with sulfuric acid in large reactors. The reaction is conducted at temperatures around 200°C to ensure complete conversion. The product is then purified and crystallized to obtain the desired compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where antimony is oxidized from the +3 to the +5 oxidation state.
Reduction: It can also be reduced back to elemental antimony or antimony trioxide.
Substitution: this compound can participate in substitution reactions with halogens to form antimony halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) can oxidize this compound under alkaline conditions.
Reduction: Reducing agents like aluminum or iron can reduce this compound to elemental antimony.
Substitution: Halogens such as chlorine (Cl₂) or bromine (Br₂) can react with this compound to form antimony trihalides.
Major Products Formed:
Oxidation: Antimony pentoxide (Sb₂O₅)
Reduction: Elemental antimony (Sb) or antimony trioxide (Sb₂O₃)
Substitution: Antimony trichloride (SbCl₃), antimony tribromide (SbBr₃)
Scientific Research Applications
Antimony sulfate has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions and in the synthesis of other antimony compounds.
Biology: Research on this compound’s biological effects includes its potential use in antimicrobial treatments.
Medicine: Antimony compounds, including this compound, are studied for their potential therapeutic applications, particularly in treating parasitic infections.
Industry: It is used in the doping of semiconductors, production of explosives and fireworks, and coating anodes in electrolysis
Mechanism of Action
The mechanism of action of antimony sulfate involves its ability to hydrolyze in water, producing various basic antimony oxides and antimony trioxide. These products can interact with biological molecules, leading to antimicrobial effects. In industrial applications, its solubility and reactivity make it useful in processes like doping semiconductors and electrolysis .
Comparison with Similar Compounds
Antimony Trioxide (Sb₂O₃): Used in flame retardants and as a catalyst in the production of polyethylene terephthalate.
Antimony Pentoxide (Sb₂O₅): Used as a flame retardant and in the production of glass and ceramics.
Antimony Trichloride (SbCl₃): Used as a catalyst in organic synthesis and in the production of antimony-containing compounds.
Uniqueness of Antimony Sulfate: this compound’s unique properties, such as its hygroscopic nature and solubility in acids, make it particularly useful in specific industrial applications like doping semiconductors and electrolysis. Its ability to hydrolyze and form various basic antimony oxides also distinguishes it from other antimony compounds .
Properties
IUPAC Name |
antimony(3+);trisulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Sb/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMLTMBYNXHXFI-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sb+3].[Sb+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sb2(SO4)3, O12S3Sb2 | |
Record name | Antimony sulfate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Antimony_sulfate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225469 | |
Record name | Antimony sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10225469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7446-32-4 | |
Record name | Antimony sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Antimony sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10225469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diantimony tris(sulphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.370 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANTIMONY SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN58C3HK0X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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